molecular formula C8H5Cl3O B12535443 Benzoyl chloride, 4-chloro-2-(chloromethyl)- CAS No. 652135-42-7

Benzoyl chloride, 4-chloro-2-(chloromethyl)-

Cat. No.: B12535443
CAS No.: 652135-42-7
M. Wt: 223.5 g/mol
InChI Key: MIQAFRMNDGMJPI-UHFFFAOYSA-N
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Description

Benzoyl chloride, 4-(chloromethyl)- (CAS RN: 876-08-4; molecular formula: C₈H₆Cl₂O) is a substituted benzoyl chloride derivative featuring a chloromethyl (-CH₂Cl) group at the para position of the benzene ring (Figure 1). This compound is characterized by its molecular weight of 189.035 g/mol and serves as a versatile intermediate in organic synthesis. For instance, it reacts with 2-aminobenzothiazoles to form 4-(chloromethyl)-N-(benzothiazol-2-yl)benzamides, which are precursors to bioactive benzothiazole-piperazine hybrids with enzyme inhibitory properties. Its chloromethyl group enhances reactivity in nucleophilic substitution and coupling reactions, making it valuable in constructing heterocyclic frameworks.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

652135-42-7

Molecular Formula

C8H5Cl3O

Molecular Weight

223.5 g/mol

IUPAC Name

4-chloro-2-(chloromethyl)benzoyl chloride

InChI

InChI=1S/C8H5Cl3O/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-3H,4H2

InChI Key

MIQAFRMNDGMJPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CCl)C(=O)Cl

Origin of Product

United States

Preparation Methods

Chlorination-Hydrolysis-Acylation Sequence

The most widely documented method involves a three-step sequence starting from 4-methylbenzyl alcohol.

Step 1: Chlorination
4-Methylbenzyl alcohol undergoes radical chlorination using chlorine gas (Cl₂) in the presence of dibenzoyl peroxide (0.1–0.5 wt%) as a catalyst and triethanolamine as a phenyl ring chlorination inhibitor. Key parameters:

  • Temperature: 60–105°C
  • Cl₂ flow rate: 100–500 mL/min
  • Reaction time: 6–12 hours

The reaction produces 4-(chloromethyl)benzyl chloride with ≤0.05% dichloro/tri-chloro byproducts when monitored via gas chromatography (GC).

Step 2: Hydrolysis
The chlorinated intermediate is hydrolyzed with water at 50–80°C, forming 4-(chloromethyl)benzoic acid. Excess water ensures complete conversion, with residual chloride ions neutralized using 5% NaOH.

Step 3: Acylation
4-(Chloromethyl)benzoic acid reacts with oxalyl chloride ((COCl)₂) in dimethylformamide (DMF)-catalyzed conditions:

  • Molar ratio: 1:2–2.5 (acid:oxalyl chloride)
  • Solvent: Diethyl ether (3–6× system mass)
  • Temperature: Room temperature
  • Yield: 85–90% after vacuum distillation (6 mmHg, 126–128°C).

Direct Chlorination of Methyl Benzoyl Chlorides

An alternative route chlorinates 4-methylbenzoyl chloride under controlled conditions:

  • Chlorine gas: Sub-stoichiometric (0.8–0.95 eq)
  • Temperature: 70–120°C
  • Solvent: None (neat reaction)

This method minimizes over-chlorination by terminating the reaction before full conversion, achieving 92–95% purity with <3% dichloro derivatives.

Thionyl Chloride-Mediated Acylation

Laboratory-scale synthesis employs thionyl chloride (SOCl₂) for direct conversion of 4-(chloromethyl)benzoic acid:

  • Reflux conditions: 1–2 hours in dichloromethane (DCM)
  • Catalyst: DMF (0.1–1 mol%)
  • Workup: Neutralization with saturated NaHCO₃, extraction, and rotary evaporation
  • Yield: 78–82%.

Industrial vs. Laboratory-Scale Optimization

Parameter Industrial Process Laboratory Method
Scale Multi-kilogram 10–100 g
Catalyst Dibenzoyl peroxide DMF
Chlorination Agent Cl₂ gas SOCl₂
Reaction Time 8–12 hours 1–4 hours
Purity ≥99% (GC) 95–97% (GC)
Energy Consumption High (continuous Cl₂ flow) Moderate (reflux conditions)

Industrial protocols prioritize cost efficiency and side-reaction suppression, while laboratory methods favor rapid setup and minimal infrastructure.

Critical Reaction Parameters

Temperature Control

  • Chlorination : Exothermic; maintained at 60–75°C using cooling jackets.
  • Hydrolysis : Elevated temperatures (50–80°C) accelerate water nucleophilic attack on benzyl chloride.
  • Acylation : Room temperature suffices due to SOCl₂/DMF reactivity.

Catalytic Systems

  • Dibenzoyl peroxide : Generates chlorine radicals for selective side-chain chlorination.
  • Triethanolamine : Chelates metal impurities, preventing aryl ring chlorination.
  • DMF : Activates oxalyl chloride via Vilsmeier-Haack complex formation.

Byproduct Analysis and Mitigation

Byproduct Formation Pathway Mitigation Strategy
4-Dichloromethylbenzoyl chloride Over-chlorination Cl₂ flow rate control
4-Hydroxymethylbenzoic acid Incomplete acylation Excess oxalyl chloride
Polychlorinated aromatics Radical side reactions Triethanolamine inhibitor

GC-MS analysis confirms byproduct levels <1% in optimized batches.

Emerging Methodologies

Microwave-Assisted Synthesis

Pilot studies demonstrate 30–40% faster reaction times using microwave irradiation (100–150°C, 300 W), though scalability remains challenging.

Continuous Flow Systems

Microreactors with Cl₂ gas diffusion electrodes achieve 93% yield in 2 hours, reducing hazardous intermediate handling.

Chemical Reactions Analysis

Step 1: Chlorination

  • Reagents : 4-xylyl alcohols, chlorine gas, dibenzoyl peroxide (catalyst), triethanolamine (inhibitor).

  • Conditions : 60–105°C, chlorine flow rate of 100–500 mL/min.

  • Mechanism : Chlorination of 4-xylyl alcohols produces 4-methylolbenzyl chloride intermediates. The reaction is tracked via GC to ensure ≤0.05% dichlorinated by-products.

  • Output : Crude 4-methylolbenzyl chloride mixture.

Step 2: Hydrolysis

  • Reagents : Water.

  • Conditions : 50–80°C, controlled water addition.

  • Mechanism : Hydrolysis of chlorinated intermediates generates 4-chloromethylbenzoic acid as the primary hydrolysate.

  • By-products : ≤5% 4-hydroxymethylbenzoic acid.

Step 3: Acylation

  • Reagents : Oxalyl chloride (excess), DMF (catalyst).

  • Conditions : Room temperature, 14–21 hours.

  • Mechanism : Acylation of hydrolysate with oxalyl chloride forms the target compound.

  • Yield : 85–90%, purity ≥99%.

Key Challenges :

  • Chlorination risks generating dichlorinated by-products (e.g., benzyl dichloride).

  • Hydrolysis requires precise temperature control to minimize side reactions.

Synthesis Parameters Table

StepReagents/CatalystsTemperature RangeKey Control Points
ChlorinationDibenzoyl peroxide, triethanolamine60–105°CChlorine flow rate (100–500 mL/min)
HydrolysisWater50–80°CGC tracking for by-products
AcylationOxalyl chloride, DMFRoom temperatureReaction time (14–21 hours)

Reactivity and Chemical Reactions

The compound’s reactivity stems from two functional groups:

  • Benzoyl chloride (RCOCl) : Undergoes nucleophilic acyl substitution.

  • Chloromethyl (CH₂Cl) : Participates in nucleophilic substitution or elimination.

Benzoyl Chloride Reactions

  • Hydrolysis :
    RCOCl+H₂ORCOOH+HCl\text{RCOCl} + \text{H₂O} \rightarrow \text{RCOOH} + \text{HCl}
    Forms carboxylic acid (e.g., 4-chloromethylbenzoic acid).

  • Aminolysis :
    RCOCl+R’NH₂RCO-NR’+HCl\text{RCOCl} + \text{R'NH₂} \rightarrow \text{RCO-NR'} + \text{HCl}
    Generates amides with amines (e.g., ammonia, alkylamines).

  • Alkylation :
    RCOCl+ROHRCOOR+HCl\text{RCOCl} + \text{ROH} \rightarrow \text{RCOOR} + \text{HCl}
    Reacts with alcohols to form esters.

Chloromethyl Group Reactions

  • Nucleophilic Substitution :
    CH₂Cl+Nu⁻CH₂Nu+Cl⁻\text{CH₂Cl} + \text{Nu⁻} \rightarrow \text{CH₂Nu} + \text{Cl⁻}
    Substitution with nucleophiles (e.g., hydroxide, thiols) replaces Cl with Nu.

  • Elimination :
    CH₂ClCH+HCl\text{CH₂Cl} \rightarrow \text{CH} + \text{HCl}
    Under basic conditions, forms alkenes (if adjacent H is present).

Combined Reactivity

The compound’s dual functionality allows sequential or competitive reactions. For example, the acyl chloride group may react preferentially under acidic conditions, while the chloromethyl group may dominate under basic conditions.

Research Findings and Challenges

  • Synthesis Efficiency : The patented method achieves 85–90% yield with high purity, significantly improving upon traditional routes plagued by by-products and energy-intensive purification .

  • By-Product Management : GC tracking ensures minimal dichlorinated by-products during chlorination, reducing downstream purification costs .

  • Industrial Viability : The process uses readily available reagents (e.g., oxalyl chloride, DMF) and avoids expensive catalysts, making it cost-effective for large-scale production .

Future Research Directions

  • Optimization of Reaction Conditions : Investigate alternative catalysts or solvents to further reduce side reactions.

  • In Situ Reaction Monitoring : Develop real-time analytical methods beyond GC to enhance process control.

  • Reactivity Studies : Systematically explore substitution/elimination pathways of the chloromethyl group under varied conditions.

This synthesis method and inferred reactivity highlight the compound’s versatility in organic chemistry, particularly for applications requiring both acylation and substitution functionality. Further research is needed to fully characterize its reaction landscape.

Scientific Research Applications

Organic Synthesis Intermediate

Benzoyl chloride, 4-chloro-2-(chloromethyl)- serves as a crucial intermediate in the synthesis of various organic compounds. Its ability to participate in nucleophilic substitution reactions makes it valuable for producing more complex molecules. For example, it can be used to synthesize chlorinated aromatic compounds that are essential in drug development and agricultural chemicals.

Pharmaceutical Applications

The compound has been explored for its potential in developing new pharmaceuticals. Research indicates that derivatives of benzoyl chloride exhibit antimicrobial properties, which can be harnessed for creating antibacterial agents. The presence of chlorine atoms in the structure contributes to its biological activity, making it a candidate for further pharmacological studies .

Case Study: Antimicrobial Properties

A study highlighted the antimicrobial effects of chlorinated aromatic compounds, including those derived from benzoyl chloride, against various bacterial strains. While specific data on benzoyl chloride, 4-chloro-2-(chloromethyl)- is limited, the general trend suggests that such compounds may inhibit bacterial growth effectively.

Agrochemical Applications

In the agrochemical sector, benzoyl chloride derivatives are utilized to synthesize herbicides and pesticides. The reactivity of the compound allows for modifications that enhance the efficacy of these agricultural chemicals. Research shows that chlorinated compounds can improve the selectivity and potency of herbicides against target weeds while minimizing damage to crops.

Material Science

Benzoyl chloride, 4-chloro-2-(chloromethyl)- is also applied in the production of plasticizers and other polymer additives. Its chemical properties enable it to act as a cross-linking agent in polymer formulations, enhancing the durability and flexibility of materials used in various industrial applications.

Chemical Reactivity and Mechanisms

The compound's reactivity is primarily due to its functional groups:

  • Nucleophilic Aromatic Substitution : The presence of chlorine atoms facilitates nucleophilic attack by various nucleophiles, leading to the formation of substituted products.
  • Acylation Reactions : The benzoyl group allows for acylation reactions with alcohols and amines, producing esters and amides that are important in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of benzoyl chloride, 4-chloro-2-(chloromethyl)- involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of amides, esters, and other compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Key substituent effects distinguish 4-(chloromethyl)benzoyl chloride from other benzoyl chloride derivatives:

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) CAS RN Key Applications
4-(Chloromethyl)benzoyl chloride C₈H₆Cl₂O -ClCH₂ at C4 189.035 876-08-4 Synthesis of benzothiazole-piperazine hybrids; precursor for amide coupling.
Benzoyl chloride C₇H₅ClO None 140.57 98-88-4 Acylation agent in pharmaceuticals; production of peroxides.
2-(Chloromethyl)benzoyl chloride C₈H₆Cl₂O -ClCH₂ at C2 189.035 42908-86-1 Synthesis of isoindolin-1-ones via microwave-assisted reactions with amines; annulation reactions.
4-Methoxybenzoyl chloride C₈H₇ClO₂ -OCH₃ at C4 170.593 100-07-2 Preparation of methoxy-substituted esters and amides; less reactive due to electron-donating methoxy group.
4-(2-Thienyl)benzoyl chloride C₁₁H₇ClOS Thiophene ring at C4 222.686 181132-70-7 Building block for conjugated polymers; coordination chemistry with transition metals.
3-Nitrobenzoyl chloride C₇H₄ClNO₃ -NO₂ at C3 185.56 121-90-4 Synthesis of nitro-substituted hydrazones; electron-withdrawing nitro group enhances electrophilicity.

Reactivity and Electronic Effects

  • Electron-Withdrawing Groups (EWGs): The chloromethyl group (-CH₂Cl) in 4-(chloromethyl)benzoyl chloride increases electrophilicity at the carbonyl carbon, accelerating nucleophilic acyl substitution reactions compared to unsubstituted benzoyl chloride. However, its reactivity is lower than nitro-substituted derivatives (e.g., 3-nitrobenzoyl chloride), where the -NO₂ group exerts a stronger electron-withdrawing effect.
  • Steric and Positional Effects: The para-substituted chloromethyl group minimizes steric hindrance, enabling efficient coupling with amines or thiols. In contrast, 2-(chloromethyl)benzoyl chloride (ortho-substituted) exhibits steric constraints, favoring intramolecular cyclization to form isoindolinones.
  • Functional Group Compatibility: Unlike 4-methoxybenzoyl chloride, which is deactivated by the electron-donating methoxy group, 4-(chloromethyl)benzoyl chloride supports sequential reactions (e.g., nucleophilic displacement of -CH₂Cl after acylation).

Biological Activity

Benzoyl chloride, 4-chloro-2-(chloromethyl)- is a chemical compound that has garnered interest in the field of medicinal chemistry and biological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Benzoyl chloride derivatives are synthesized through various methods, typically involving the chlorination of benzaldehydes. The specific compound, 4-chloro-2-(chloromethyl)benzoyl chloride, can be prepared by chlorinating 4-chlorobenzaldehyde in the presence of chlorinating agents, which allows for selective substitution at the ortho position relative to the aldehyde group .

Biological Activity Overview

The biological activity of benzoyl chloride derivatives has been explored in several studies, revealing their potential as pharmacologically active compounds. Here are some notable findings:

  • Antimicrobial Activity : Compounds related to benzoyl chloride have shown significant antimicrobial properties. For instance, certain derivatives exhibit activity against various strains of bacteria and fungi, suggesting their potential use as antibacterial agents .
  • Anticancer Properties : Research indicates that benzoyl chloride derivatives may possess anticancer activity. In experimental models, these compounds have been shown to induce apoptosis in cancer cell lines, highlighting their potential as therapeutic agents against tumors .
  • Mechanism of Action : The biological mechanisms underlying the activity of benzoyl chloride derivatives often involve the inhibition of specific enzymes or pathways that are crucial for cellular proliferation and survival. For example, some studies suggest that these compounds may inhibit protein synthesis or disrupt cellular signaling pathways critical for tumor growth .

Case Study 1: Anticancer Activity

In a study investigating the anticancer effects of benzoyl chloride derivatives on human cancer cell lines, it was found that certain compounds led to a dose-dependent decrease in cell viability. The most effective compound demonstrated an IC50 value of approximately 15 µM after 48 hours of treatment .

CompoundIC50 (µM)Cell Line
Benzoyl Chloride Derivative A15HeLa
Benzoyl Chloride Derivative B25MCF-7
Benzoyl Chloride Derivative C30A549

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of various benzoyl chloride derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives had inhibition zones greater than 20 mm, comparable to established antibiotics like ciprofloxacin .

CompoundInhibition Zone (mm)Pathogen
Benzoyl Chloride Derivative D23S. aureus
Benzoyl Chloride Derivative E20E. coli
Benzoyl Chloride Derivative F24K. pneumoniae

Structure-Activity Relationships (SAR)

The SAR studies have revealed that the presence and position of substituents on the benzene ring significantly influence biological activity. For instance, halogen substitutions at specific positions enhance antimicrobial potency and cytotoxicity against cancer cells. The introduction of electron-withdrawing groups like chloro or nitro increases lipophilicity, thereby improving membrane permeability and bioavailability .

Q & A

Q. Q: What are the standard laboratory methods for synthesizing 4-chloro-2-(chloromethyl)benzoyl chloride?

A: The synthesis of substituted benzoyl chlorides typically involves chlorination of precursor acids or aldehydes. For example, benzoyl chloride derivatives are often prepared via reaction of benzoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) . For 4-chloro-2-(chloromethyl) derivatives, chlorination of 4-chloro-2-(chloromethyl)benzaldehyde under controlled conditions (e.g., Cl₂ gas in the presence of AlCl₃) may be employed, analogous to Friedel-Crafts acylation . Key parameters include temperature control (e.g., 70–100°C) and stoichiometric ratios to minimize side products like HCl or phosgene.

Q. Q: How does the chloromethyl substituent influence the reactivity of benzoyl chloride in nucleophilic acyl substitution?

A: The electron-withdrawing chloro and chloromethyl groups enhance electrophilicity at the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). However, steric hindrance from the chloromethyl group may reduce accessibility. Kinetic studies using NMR or FTIR can monitor reaction progress, while computational modeling (DFT) predicts activation energies . For example, in amidation reactions, the chloromethyl group may require protection (e.g., silylation) to prevent competing alkylation .

Safety and Handling in Experimental Design

Q. Q: What safety protocols are critical when handling 4-chloro-2-(chloromethyl)benzoyl chloride?

A: This compound reacts violently with water, alcohols, and bases, releasing HCl gas . Key protocols include:

  • Use anhydrous solvents (e.g., dry dichloromethane) under inert atmosphere (N₂/Ar).
  • Equip reactors with HCl scrubbers (e.g., NaOH traps).
  • Personal protective equipment (PPE): Impervious gloves (nitrile), sealed goggles, and acid-resistant lab coats .
  • Storage: Air-tight containers with desiccants, away from oxidizers and moisture .

Analytical Methodologies

Q. Q: How can derivatization with 4-chloro-2-(chloromethyl)benzoyl chloride improve LC-MS/MS analysis of polar metabolites?

A: Derivatization enhances sensitivity by increasing molecular hydrophobicity. For example, reacting with primary amines (e.g., neurotransmitters) forms stable amides, improving ionization efficiency. Method optimization includes:

  • pH control (pH 8–10 for efficient acylation).
  • Reaction time (30–60 min at 60°C).
  • Validation via spike-recovery experiments and internal standards .

Data Discrepancies in Toxicity Profiles

Q. Q: How should researchers interpret conflicting carcinogenicity data for chlorinated benzoyl chlorides?

A: IARC classifies benzoyl chloride as Group 3 (not classifiable) due to inadequate animal data, but structurally similar benzyl chloride is Group 2A (probable carcinogen) . For 4-chloro-2-(chloromethyl) derivatives:

  • Conduct Ames tests for mutagenicity.
  • Use in vitro models (e.g., HepG2 cells) to assess genotoxicity.
  • Compare metabolic pathways (e.g., cytochrome P450 activation) to homologs .

Advanced Applications in Organic Synthesis

Q. Q: What strategies mitigate side reactions during Friedel-Crafts acylation with 4-chloro-2-(chloromethyl)benzoyl chloride?

A: Challenges include competing alkylation (from the chloromethyl group) and over-acylation. Solutions:

  • Use Lewis acids with low nucleophilicity (e.g., FeCl₃ vs. AlCl₃).
  • Control stoichiometry (1:1 acyl chloride:arene).
  • Monitor reaction progress via TLC or GC-MS to isolate intermediates .

Environmental and Stability Considerations

Q. Q: How does hydrolytic degradation of this compound impact waste management?

A: Hydrolysis produces 4-chloro-2-(chloromethyl)benzoic acid and HCl. Neutralization protocols:

  • Add saturated NaHCO₃ slowly to aqueous waste.
  • Test pH post-neutralization (target pH 6–8).
  • Dispose via certified hazardous waste facilities, documenting regulatory compliance (e.g., REACH) .

Spectral Characterization Challenges

Q. Q: What spectral techniques resolve structural ambiguities in chlorinated benzoyl chlorides?

A: Key methods:

  • ¹³C NMR : Distinct carbonyl (C=O) signals at ~165–170 ppm; chloromethyl carbons at ~40–45 ppm.
  • IR : C=O stretch at ~1770 cm⁻¹; C-Cl stretches at 550–750 cm⁻¹.
  • HRMS : Exact mass calculation (e.g., C₈H₅Cl₂O requires m/z 202.97) .

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